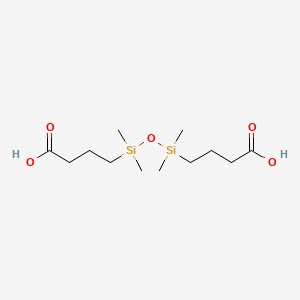

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Beschreibung

BenchChem offers high-quality 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si2/c1-18(2,9-5-7-11(13)14)17-19(3,4)10-6-8-12(15)16/h5-10H2,1-4H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNFJTRYBMVMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC(=O)O)O[Si](C)(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062990 | |

| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3353-68-2 | |

| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a versatile organosilicon compound characterized by a flexible tetramethyldisiloxane backbone flanked by two carboxypropyl functional groups. This unique structure imparts a combination of properties, including surface activity, flexibility, and reactivity, making it a valuable intermediate and building block in various scientific and industrial applications. This technical guide provides a comprehensive overview of its properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a difunctional siloxane that serves as an important chemical intermediate.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3353-68-2[2] |

| Molecular Formula | C₁₂H₂₆O₅Si₂[2] |

| IUPAC Name | 4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid[3] |

| Synonyms | 4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dibutanoic acid, Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-[1][3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 306.50 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |

| Density | 1.043 g/cm³ | [] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Reacts with aqueous base.[1] Soluble in many organic solvents. | General knowledge |

| Refractive Index | Data not available |

Synthesis and Experimental Protocols

The primary method for synthesizing 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is through the hydrosilylation of an unsaturated carboxylic acid precursor with 1,1,3,3-tetramethyldisiloxane. This reaction involves the addition of the Si-H bonds of the disiloxane across the carbon-carbon double bond of the unsaturated acid, typically catalyzed by a platinum complex.

Experimental Workflow: Synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Detailed Experimental Protocol: Hydrosilylation Synthesis

Materials:

-

1,1,3,3-Tetramethyldisiloxane

-

3-Butenoic acid (or other suitable unsaturated carboxylic acid)

-

Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

-

Toluene (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas. The apparatus is flame-dried and purged with nitrogen.

-

Charging Reactants: Anhydrous toluene and 1,1,3,3-tetramethyldisiloxane are added to the flask. The solution is brought to the desired reaction temperature (typically between 40°C and 90°C).

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Substrate Addition: 3-Butenoic acid is dissolved in anhydrous toluene and added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: The reaction progress is monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the pure 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Spectroscopic Characterization

The structure and purity of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups attached to the silicon atoms (Si-CH₃) as a singlet in the upfield region (around 0.1 ppm). The propyl chain protons (-CH₂-CH₂-CH₂-) will appear as multiplets in the range of 0.5-2.5 ppm. The protons of the methylene group adjacent to the carboxylic acid (alpha to COOH) would be the most downfield of the propyl chain protons.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons (Si-CH₃) at a low chemical shift. The three distinct carbons of the propyl chain will have signals in the aliphatic region, and the carbonyl carbon of the carboxylic acid will appear significantly downfield (around 170-180 ppm).

Infrared (IR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.

Table 3: Expected FTIR Peaks

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (aliphatic) |

| ~2150 | Si-H stretch (disappearance indicates reaction completion) |

| ~1710 | C=O stretch (carboxylic acid) |

| 1260 | Si-CH₃ symmetric deformation |

| 1080-1020 | Si-O-Si asymmetric stretch |

| 800 | Si-C stretch and Si-CH₃ rocking |

Logical Relationship of Properties and Applications

The unique combination of a flexible siloxane backbone and reactive carboxylic acid end-groups dictates the primary applications of this molecule.

Applications

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is utilized in a range of applications that leverage its dual chemical nature.

-

Polymer Modification: It can be incorporated into polymer backbones to introduce flexibility, hydrophobicity, and thermal stability characteristic of siloxanes.

-

Surface Treatment: The carboxylic acid groups can anchor the molecule to various surfaces, while the siloxane component modifies the surface properties, for example, by imparting hydrophobicity.

-

Crosslinking Agent: The dicarboxylic acid functionality allows it to act as a crosslinker in the synthesis of polyesters and polyamides.

-

Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds and functional materials.[1]

Safety and Handling

While specific toxicity data for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is limited, general precautions for handling organosilicon compounds should be followed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

This technical guide provides a foundational understanding of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. For specific applications, further research and experimental validation are recommended.

References

An In-depth Technical Guide to 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

CAS Number: 3353-68-2 Synonyms: 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-butanoic acid

This technical guide provides a comprehensive overview of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, a bifunctional organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging its unique properties as a chemical intermediate, linker, or surface modifier.

Chemical and Physical Properties

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a unique molecule featuring a flexible siloxane backbone with two terminal carboxylic acid groups. This structure imparts a combination of inorganic (siloxane) and organic (carboxypropyl) characteristics, making it a valuable building block in advanced material synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3353-68-2 | [1][2][3] |

| Molecular Formula | C₁₂H₂₆O₅Si₂ | [1][3] |

| Molecular Weight | 306.50 g/mol | [1][3] |

| Density | 1.043 g/cm³ | [] |

| Melting Point | 47-49 °C | [5] |

| Appearance | White to off-white solid or viscous liquid | [5] |

| Solubility | Reacts with aqueous base | [2] |

| InChI Key | DNNFJTRYBMVMPE-UHFFFAOYSA-N |[] |

Synthesis and Experimental Protocols

Step 1: Hydrosilylation of an Allyl Ester

The first step involves the reaction of 1,1,3,3-tetramethyldisiloxane with an allyl ester of a protected carboxylic acid (e.g., allyl butyrate or a similar C4 precursor) in the presence of a platinum catalyst, such as Karstedt's catalyst.[7][9] This reaction adds the Si-H groups across the allyl double bonds.

dot

Caption: Step 1: Hydrosilylation of the Si-H precursor with an allyl ester.

Representative Protocol for Step 1:

-

Inert Atmosphere: To a dried reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,1,3,3-tetramethyldisiloxane (1.0 equiv.) and allyl butyrate (2.2 equiv.) in a suitable solvent such as dry toluene.

-

Catalyst Addition: Add Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene, typically at a concentration of 1-10 ppm relative to the siloxane.

-

Reaction: Heat the mixture to 60-90°C and monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band around 2160 cm⁻¹.

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude diester intermediate. Purification may be performed via vacuum distillation.

Step 2: Hydrolysis of the Ester

The terminal ester groups of the intermediate are hydrolyzed to carboxylic acids using standard acidic or basic conditions.

Representative Protocol for Step 2:

-

Hydrolysis: Dissolve the diester intermediate from Step 1 in a suitable solvent mixture, such as THF/water.

-

Base Addition: Add an excess of a base, like sodium hydroxide (e.g., 3.0 equiv.), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until the pH is ~2.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Applications and Logical Relationships

The dual carboxylic acid functionality makes this molecule an excellent linker or cross-linking agent.[10] The flexible, low-surface-energy siloxane backbone provides desirable physical properties like thermal stability and hydrophobicity, while the terminal carboxyl groups offer reactive sites for covalent bonding.[10]

3.1. Role as a Bifunctional Linker

The carboxyl groups can be activated (e.g., using carbodiimide chemistry like EDC/NHS) to react with primary amines on proteins, peptides, or other biomolecules, forming stable amide bonds. This makes the compound suitable for bioconjugation applications.[11][12]

dot

Caption: Workflow for using the siloxane as a bifunctional linker.

3.2. Potential in Drug Delivery and Development

Polysiloxanes are known for their biocompatibility and are used in various biomedical applications, including drug delivery.[13][14][15] Carboxy-functionalized siloxanes can be used to:

-

Surface Modification: Graft onto nanoparticles or other drug carriers to improve stability, solubility, or provide reactive handles for targeting ligands.

-

Hydrogel Formation: Act as cross-linkers in the formation of biocompatible hydrogels for controlled drug release.

-

Prodrug Design: Serve as a flexible, cleavable linker that connects a drug molecule to a carrier, potentially enhancing its pharmacokinetic profile.

Spectral Data

Specific, experimentally-derived spectral data (NMR, IR, MS) for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane are not widely available in public databases. However, the expected characteristic peaks can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features

| Spectroscopy | Feature | Expected Signal |

|---|---|---|

| FT-IR | O-H stretch (carboxylic acid) | Broad peak, ~3300-2500 cm⁻¹ |

| C=O stretch (carboxylic acid) | Strong peak, ~1710 cm⁻¹ | |

| Si-O-Si stretch | Strong, broad peak, ~1050-1100 cm⁻¹ | |

| Si-CH₃ bend | ~1260 cm⁻¹ | |

| ¹H NMR | Si-CH ₃ | Singlet, ~0.1 ppm |

| Si-CH ₂- | Triplet, ~0.5-0.7 ppm | |

| -CH₂-CH ₂-CH₂- | Multiplet, ~1.6-1.8 ppm | |

| -CH₂-CH ₂-COOH | Triplet, ~2.2-2.4 ppm |

| | COOH | Broad singlet, ~10-12 ppm |

Safety and Handling

Consult the Safety Data Sheet (SDS) from the supplier for complete safety information. General handling guidelines include:

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[3]

-

Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and protected from moisture.[3][16]

-

Hazards: May cause skin and eye irritation. Classified as a Dangerous Good for transport.[1][2]

This guide provides a foundational understanding of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, highlighting its synthesis, properties, and significant potential in advanced materials and biomedical applications.

References

- 1. scbt.com [scbt.com]

- 2. 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | C12H26O5Si2 | CID 76880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. silicorex.com [silicorex.com]

- 11. Use of thiol-terminal silanes and heterobifunctional crosslinkers for immobilization of antibodies on silica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Polydimethylsiloxane-customized nanoplatform for delivery of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,3-BIS(HYDROXYPROPYL)TETRAMETHYLDISILOXANE, tech 95 | [gelest.com]

An In-depth Technical Guide to 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

This technical guide provides a comprehensive overview of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, a bifunctional organosilicon compound of interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its applications, particularly as a versatile building block in the creation of advanced materials.

Chemical and Physical Properties

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a disiloxane bearing two carboxylic acid functional groups. These characteristics make it a valuable intermediate for the synthesis of various silicon-containing polymers and for surface modification.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 306.5 g/mol | [1] |

| Molecular Formula | C12H26O5Si2 | [1] |

| CAS Number | 3353-68-2 | [1] |

Experimental Protocols

Synthesis via Hydrosilylation and Subsequent Hydrolysis

The synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane can be conceptualized in a two-step process, as depicted in the workflow diagram below. The first step involves the platinum-catalyzed hydrosilylation of an allyl ester of butenoic acid with 1,1,3,3-tetramethyldisiloxane. The resulting diester is then hydrolyzed to yield the final dicarboxylic acid product.

Materials:

-

1,1,3,3-tetramethyldisiloxane

-

Allyl 3-butenoate (or a similar unsaturated ester)

-

Platinum-based catalyst (e.g., Karstedt's catalyst, Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)[2][3][4]

-

Anhydrous toluene or other suitable aprotic solvent

-

Hydrochloric acid or sodium hydroxide solution for hydrolysis

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Hydrosilylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,1,3,3-tetramethyldisiloxane and a stoichiometric excess of allyl 3-butenoate in anhydrous toluene.

-

Add a catalytic amount of a platinum catalyst. The reaction mixture is typically heated to a temperature between 60-100 °C and monitored by techniques such as TLC or GC-MS until completion.

-

Work-up and Purification of Intermediate: After the reaction is complete, the mixture is cooled to room temperature. The catalyst can be removed by washing the reaction mixture with dilute acid or base, followed by water. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude diester intermediate can be purified by vacuum distillation or column chromatography.

-

Hydrolysis: The purified diester is then subjected to hydrolysis. This can be achieved by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH).

-

Isolation and Purification of Final Product: After hydrolysis, the product is extracted into an organic solvent. The organic layer is washed with brine, dried, and the solvent is evaporated. The final product, 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, can be further purified by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups attached to the silicon atoms (a singlet around 0.05-0.2 ppm), methylene protons of the propyl chains, and a broad singlet for the carboxylic acid protons (typically >10 ppm).[5][6]

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons attached to silicon (around 0-2 ppm), the carbons of the propyl chain, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).[5][7]

-

-

Mass Spectrometry (MS):

Applications in Drug Development and Materials Science

The bifunctional nature of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane makes it a valuable component in the design of advanced materials with potential applications in the pharmaceutical and biomedical fields.

Precursor for Functional Polymers

The carboxylic acid groups can be readily modified to introduce other functionalities, making this molecule a versatile precursor for the synthesis of block copolymers and other functional polysiloxanes.[12] These polymers can be designed to have specific properties for applications such as drug delivery, surface modification of medical devices, and as components of biocompatible materials.

Role in Stimuli-Responsive Drug Delivery Systems

The carboxylic acid moieties can be used to link the disiloxane to drug molecules or to create pH-responsive nanocarriers.[13][14][15][16] For instance, nanoparticles formulated with polymers derived from this disiloxane could be designed to release a therapeutic agent in the acidic microenvironment of a tumor.

References

- 1. 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 68478-92-2: Platinum, 1,3-diethenyl-1,1,3,3-tetramethy… [cymitquimica.com]

- 4. [PDF] Study on the Effect of Platinum Catalyst for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene | Semantic Scholar [semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile Synthesis of Sulfur-Containing Functionalized Disiloxanes with Nonconventional Fluorescence by Thiol–Epoxy Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Applications of stimuli-responsive nanoscale drug delivery systems in translational research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stimuli-responsive Polymeric Nanosystems for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stimuli-responsive nanocarriers for drug delivery, tumor imaging, therapy and theranostics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, a valuable carboxyl-functionalized siloxane intermediate. The document details the prevalent synthetic methodology, presents key experimental data, and outlines a representative protocol.

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (CAS No: 3353-68-2) is an organosilicon compound characterized by a flexible tetramethyldisiloxane backbone flanked by two carboxypropyl chains.[1][2] This unique structure imparts a combination of inorganic and organic properties, making it a versatile building block in various chemical syntheses.[1] Its applications are primarily as a chemical intermediate for the preparation of more complex silicone compounds and for organic modification of materials.[1] In the realm of biomedical and pharmaceutical research, carboxyl-functionalized siloxanes are of interest for enhancing the hydrophilicity and adhesion of materials, and for providing reactive sites for conjugation, for example in drug delivery systems.[3][4]

Table 1: Physicochemical Properties of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

| Property | Value |

| Molecular Formula | C12H26O5Si2 |

| Molecular Weight | 306.50 g/mol [2] |

| CAS Number | 3353-68-2[2] |

| IUPAC Name | 4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid[2] |

Synthesis Methodology: Platinum-Catalyzed Hydrosilylation

The primary and most efficient method for the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is the platinum-catalyzed hydrosilylation reaction. This process involves the addition of the Si-H bonds of 1,1,3,3-tetramethyldisiloxane across the carbon-carbon double bond of an unsaturated carboxylic acid, typically 3-butenoic acid or a related precursor.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), are highly effective for this transformation, typically requiring only catalytic amounts. The reaction proceeds with high atom economy, as it is an addition reaction with no byproducts.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. This protocol is based on established principles of hydrosilylation and may require optimization depending on the specific laboratory conditions and desired scale.

Materials:

-

1,1,3,3-Tetramethyldisiloxane (TMDS)

-

3-Butenoic acid

-

Karstedt's catalyst (or Speier's catalyst)

-

Toluene (anhydrous)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas supply system

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet is assembled and flame-dried. The system is then purged with an inert gas (argon or nitrogen) to ensure anhydrous conditions.

-

Charging Reactants: The flask is charged with 1,1,3,3-tetramethyldisiloxane and anhydrous toluene. The solution is stirred and brought to the desired reaction temperature (typically between 60-80 °C).

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst (e.g., 10-20 ppm of platinum) is added to the stirred solution.

-

Addition of Unsaturated Acid: 3-Butenoic acid is placed in the dropping funnel and added dropwise to the reaction mixture over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2130 cm⁻¹) of the starting disiloxane.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The crude product, a viscous oil, can be further purified by vacuum distillation or column chromatography to remove any unreacted starting materials and catalyst residues.

Table 2: Representative Reaction Parameters

| Parameter | Value |

| Reactant Mole Ratio (TMDS : 3-Butenoic Acid) | 1 : 2.1 (slight excess of the acid) |

| Catalyst Loading (Platinum) | 10 - 50 ppm |

| Reaction Temperature | 60 - 100 °C |

| Reaction Time | 2 - 6 hours |

| Solvent | Toluene, Xylene, or other inert solvent |

| Typical Yield | > 90% (unpurified) |

Characterization Data

The structure and purity of the synthesized 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane can be confirmed using various spectroscopic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to Si-CH₃ protons (singlet), and the aliphatic protons of the carboxypropyl chain (multiplets). |

| ¹³C NMR | Resonances for the Si-CH₃ carbons and the carbons of the propyl chain and the carboxyl group. |

| FT-IR (cm⁻¹) | Strong C=O stretching of the carboxylic acid (around 1710), broad O-H stretching (2500-3300), Si-O-Si stretching (1000-1100), and absence of the Si-H stretching band (around 2130). |

Applications in Drug Development and Research

Carboxyl-functionalized siloxanes like 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane are valuable in the biomedical field due to their biocompatibility and the reactivity of the carboxyl groups. These groups can be used to covalently attach drug molecules, targeting ligands, or other biomolecules.

One potential application is in the development of drug delivery systems. The siloxane backbone can provide a flexible and biocompatible carrier, while the carboxyl groups offer anchor points for drug conjugation. This can lead to prodrugs with altered pharmacokinetic profiles or targeted delivery vehicles. For instance, a cytotoxic drug could be conjugated to the disiloxane, potentially reducing its systemic toxicity and allowing for more targeted delivery to a tumor site through the enhanced permeability and retention (EPR) effect or by attaching a specific targeting moiety.

Caption: Workflow for the application of the synthesized compound in drug delivery.

Conclusion

The platinum-catalyzed hydrosilylation of 1,1,3,3-tetramethyldisiloxane with an unsaturated carboxylic acid is a robust and efficient method for the synthesis of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. This technical guide provides the essential information for researchers and professionals to understand and implement this synthesis. The resulting carboxyl-functionalized disiloxane is a versatile intermediate with potential applications in materials science and, notably, in the development of novel drug delivery systems. Further research into the biological interactions and in vivo behavior of conjugates derived from this molecule will be crucial in realizing its full therapeutic potential.

References

- 1. 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | C12H26O5Si2 | CID 76880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkoxy- and Silanol-Functionalized Cage-Type Oligosiloxanes as Molecular Building Blocks to Construct Nanoporous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is an organosilicon compound characterized by a flexible tetramethyldisiloxane backbone with a carboxylic acid group at the terminus of each propyl chain. This unique structure imparts a combination of properties, including the hydrophobicity and thermal stability of the siloxane core and the reactivity and hydrophilicity of the carboxylic acid functional groups. These attributes make it a valuable chemical intermediate in the synthesis of more complex silicone-based materials and for the functionalization of surfaces. Its potential applications are being explored in various fields, including materials science and biomedicine.

Chemical Structure and Identification

The chemical structure of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane consists of two silicon atoms linked by an oxygen atom, with each silicon atom also bonded to two methyl groups and a 3-carboxypropyl group.

Molecular Structure:

A Technical Guide to the Solubility of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for understanding its solubility, alongside detailed experimental protocols for its determination.

Understanding the Solubility Profile

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a unique molecule possessing both a flexible, hydrophobic siloxane backbone and two polar carboxylic acid terminal groups. This amphiphilic nature dictates its solubility in various organic solvents. The overall solubility will be a balance between the nonpolar character of the tetramethyldisiloxane core and the polar, hydrogen-bonding capability of the carboxypropyl chains.

Based on the principle of "like dissolves like," the following trends in solubility can be anticipated:

-

High Solubility: Expected in polar aprotic solvents that can effectively solvate the carboxylic acid groups without being strongly self-associated. Solvents that can accept hydrogen bonds would also be favorable.

-

Moderate Solubility: Expected in polar protic solvents. While these solvents can hydrogen bond with the carboxylic acid groups, their strong self-association might hinder the dissolution of the entire molecule. The hydrophobic siloxane backbone may also limit solubility in highly polar solvents like water.

-

Low to Negligible Solubility: Expected in nonpolar solvents, which cannot effectively solvate the polar carboxylic acid groups.

Predicted Solubility Data

| Solvent Classification | Solvent Example | Predicted Solubility (at 25°C) | Rationale |

| Polar Aprotic | Acetone | High (> 100 mg/mL) | The carbonyl group can interact favorably with the carboxylic acid groups, and the overall polarity is suitable for the entire molecule.[1] |

| Dimethylformamide (DMF) | Very High (> 200 mg/mL) | A highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |

| Dimethyl Sulfoxide (DMSO) | Very High (> 200 mg/mL) | A highly polar aprotic solvent that is an excellent solvent for many organic compounds, including those with carboxylic acid functionalities. | |

| Polar Protic | Ethanol | Moderate (10 - 50 mg/mL) | Can act as both a hydrogen bond donor and acceptor, but its self-association may limit the dissolution of the hydrophobic siloxane part.[1] |

| Methanol | Moderate (10 - 50 mg/mL) | Similar to ethanol, but its higher polarity might slightly decrease the solubility of the nonpolar backbone. | |

| Isopropanol | Moderate to Low (5 - 25 mg/mL) | The bulkier alkyl group compared to ethanol increases its nonpolar character, potentially improving interaction with the siloxane backbone but hindering solvation of the polar groups. | |

| Nonpolar Aprotic | Hexane | Very Low (< 1 mg/mL) | Lacks the polarity to effectively solvate the carboxylic acid groups.[2] |

| Toluene | Low (1 - 10 mg/mL) | The aromatic ring provides some polarizability which might allow for weak interactions, but it is generally not a good solvent for polar compounds. | |

| Chlorinated Solvents | Dichloromethane (DCM) | Moderate to Low (5 - 25 mg/mL) | Possesses some polarity to interact with the carboxylic acid groups, but may not be sufficient for high solubility. |

| Chloroform | Moderate to Low (5 - 25 mg/mL) | Similar to DCM in its solvating properties for this type of molecule. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6]

Materials

-

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane to a known volume of the selected solvent in a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility readings.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in the diluted solution using a validated analytical method such as HPLC.

-

Calculation: Calculate the original concentration in the saturated solution by taking the dilution factor into account. The result is the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Conclusion

While direct quantitative data for the solubility of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is scarce, a thorough understanding of its chemical structure allows for reliable predictions of its behavior in various organic solvents. For precise and accurate data, the detailed shake-flask experimental protocol provided in this guide should be followed. The successful determination of its solubility is a critical step in its application for research, development, and formulation in the pharmaceutical and materials science industries.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. quora.com [quora.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Hydrolytic Stability of Carboxypropyl-Terminated Siloxanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolytic stability of carboxypropyl-terminated siloxanes. It covers the core mechanisms of degradation, factors influencing stability, and detailed experimental protocols for assessment. The information is intended to support researchers and professionals in the development and application of these versatile polymers, particularly in aqueous environments relevant to biomedical and pharmaceutical fields.

Core Concepts of Hydrolytic Degradation

Carboxypropyl-terminated siloxanes, like other siloxane-based polymers, possess two primary sites susceptible to hydrolytic cleavage: the siloxane backbone and, depending on the specific molecular architecture, the linkage of the functional group. However, for a carboxypropyl group attached via a stable Si-C bond, the primary point of hydrolytic instability is the siloxane (Si-O-Si) backbone.

1.1. Siloxane Backbone (Si-O-Si) Cleavage

The Si-O-Si bond forms the flexible backbone of the polymer and is the principal site of hydrolytic degradation. This cleavage is a reversible reaction where water attacks the silicon atom, leading to the formation of two silanol (Si-OH) end groups. The reaction is significantly accelerated by the presence of acid or base catalysts.[1][2]

-

Acid-Catalyzed Hydrolysis : Under acidic conditions (pH < 2), the reaction is initiated by the protonation of the siloxane oxygen atom.[3][4][5] This makes the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis : Under alkaline conditions (pH > 12), the hydroxide ion directly attacks the silicon atom, leading to the cleavage of the Si-O bond.[1] Alkaline conditions are often more aggressive in promoting siloxane hydrolysis than acidic conditions.[1]

The general stability of the siloxane backbone is highest within a pH range of approximately 2 to 12.[1]

Caption: Mechanisms of acid- and base-catalyzed siloxane bond hydrolysis.

1.2. Role of the Carboxypropyl Terminus

The terminal carboxypropyl group (-(CH₂)₃COOH) can influence the overall stability of the siloxane polymer. The carboxylic acid moiety can engage in intramolecular hydrogen bonding, potentially facilitating a "back-biting" mechanism that can initiate depolymerization, particularly in polymers with silanol end-groups.[6] This process involves the terminal group attacking the siloxane backbone, leading to the formation of cyclic siloxane species.[6] Furthermore, the acidic nature of the terminal group may create a localized low-pH environment, which could contribute to the acid-catalyzed degradation of nearby siloxane bonds.

Factors Influencing Hydrolytic Stability

The rate and extent of hydrolytic degradation are governed by several key environmental and structural factors. A comprehensive understanding of these factors is crucial for predicting polymer performance and designing stable formulations.

| Factor | Effect on Hydrolytic Stability | Key Conditions & Remarks |

| pH | Critical Factor. Stability is maximized in the neutral range (pH ~2-12).[1] | Both highly acidic (pH < 2) and highly alkaline (pH > 12) conditions significantly accelerate hydrolysis of the Si-O-Si backbone.[1] |

| Temperature | Inverse Relationship. Higher temperatures increase the rate of hydrolysis.[1] | Often used for accelerated aging studies (e.g., 60°C or higher) to predict long-term stability at physiological temperatures (e.g., 37°C).[7][8] |

| Polymer Structure | Significant Influence. Stability is affected by molecular weight, steric hindrance, and end-group chemistry. | Higher molecular weight siloxanes may exhibit different degradation kinetics. Bulky side groups can sterically hinder the approach of water to the siloxane backbone, increasing stability.[1] The presence of silanol (Si-OH) end-groups can enable "unzipping" degradation mechanisms.[6] |

| Catalysts | Accelerates Degradation. Presence of acids, bases, or certain metal ions can catalyze hydrolysis. | In soil environments, mineral surfaces can act as catalysts for PDMS degradation.[9] Certain functional groups on the polymer can also provide intramolecular catalysis.[1] |

| Medium | Solvent Effects. The presence of co-solvents can alter hydrolysis rates. | Hydrolysis of PDMS was found to be faster in an ethanol/water mixture compared to water alone.[9] The polarity and proton donor-acceptor properties of the medium affect the reaction equilibrium.[4] |

Experimental Assessment of Hydrolytic Stability

Evaluating the hydrolytic stability of carboxypropyl-terminated siloxanes requires a systematic approach involving controlled incubation followed by rigorous analytical characterization.

3.1. General Experimental Protocol

A typical protocol for assessing hydrolytic stability is outlined below. This procedure is adapted from standard methods for polymer degradation testing.[7][8][10][11]

-

Sample Preparation :

-

Prepare uniform samples of the carboxypropyl-terminated siloxane (e.g., films, coatings, or bulk material).

-

Thoroughly dry the samples under vacuum to a constant weight to remove any residual solvent or moisture.

-

Accurately record the initial dry weight (W₀) of each sample.

-

-

Preparation of Hydrolytic Media :

-

Incubation :

-

Immerse a known mass of the polymer sample in a specified volume of the prepared hydrolytic medium in a sealed container. A typical concentration might be 1,000 mg/L.[10]

-

Place the containers in a temperature-controlled environment, such as an incubator or oven. Standard physiological temperature is 37°C, while accelerated testing is often performed at higher temperatures (e.g., 60°C).[7][8][11]

-

-

Periodic Sampling :

-

At predetermined time intervals (e.g., 1, 7, 14, 28 days, or longer), remove a set of replicate samples from the incubator.[7]

-

Carefully retrieve the polymer samples from the medium. The liquid medium should be retained for analysis of leachables or pH changes.

-

Gently rinse the polymer samples with deionized water to remove any buffer salts and then dry them to a constant weight under vacuum. Record the final dry weight (Wₜ).

-

-

Analysis :

-

Analyze both the solid polymer remnants and the incubation medium using appropriate analytical techniques as detailed in the following section.

-

Caption: A typical experimental workflow for hydrolytic stability testing.

3.2. Key Analytical Techniques

A multi-faceted analytical approach is necessary to fully characterize the degradation process.

| Technique | Information Provided | Application in Stability Studies |

| Size-Exclusion Chromatography (SEC / GPC) | Measures changes in number-average (Mn), weight-average (Mw) molecular weight, and polydispersity index (PDI).[9] | The primary method for quantifying the extent of polymer chain scission. A decrease in molecular weight over time is direct evidence of degradation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on chemical structure. 29Si NMR is particularly useful for identifying different siloxane environments and the formation of silanols.[9] | Used to confirm the cleavage of Si-O-Si bonds and identify new end-groups (e.g., Si-OH) formed during hydrolysis. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects changes in functional groups and bond structures (e.g., Si-O-Si stretching, O-H stretching from silanols).[9][12] | A qualitative or semi-quantitative tool to monitor the disappearance of siloxane bonds and the appearance of hydroxyl groups over time. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies low molecular weight, volatile degradation products (e.g., cyclic siloxanes).[9][13][14] | Essential for analyzing the liquid medium to understand the specific byproducts of the degradation mechanism (e.g., unzipping vs. random scission). |

| Gravimetric Analysis | Measures the change in the dry mass of the polymer sample over time.[7][8] | Provides a straightforward measure of mass loss, which occurs as degradation products dissolve or leach into the surrounding medium. |

| Acid-Base Titration | Measures the change in the concentration of acidic or basic species in the incubation medium. | For carboxypropyl-terminated siloxanes, titration can track the release of the terminal groups into the medium if the Si-C bond were to cleave (though this is less likely) or changes in pH due to degradation.[15] |

Summary of Influencing Factors and Outcomes

The hydrolytic stability of carboxypropyl-terminated siloxanes is a complex interplay of chemical structure and environmental conditions. The logical relationship between these factors and the resulting degradation pathways is critical for predicting material lifetime and ensuring performance.

Caption: Logical relationships between key factors and degradation outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. gelest.com [gelest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. scribd.com [scribd.com]

- 8. Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. doria.fi [doria.fi]

- 10. nite.go.jp [nite.go.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. commons.und.edu [commons.und.edu]

- 13. New Aspects of Degradation in Silicone Rubber under UVA and UVB Irradiation: A Gas Chromatography–Mass Spectrometry Study [mdpi.com]

- 14. eurofinsus.com [eurofinsus.com]

- 15. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

An In-depth Technical Guide on the Thermal Stability of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and Related Carboxyl-Functionalized Siloxanes

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal stability of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and, more broadly, carboxyl-functionalized siloxanes. Due to the limited publicly available data on this specific compound, this guide synthesizes information from related siloxane compounds, particularly polydimethylsiloxane (PDMS), to infer potential thermal behavior and provide a framework for experimental analysis.

Introduction to Siloxane Thermal Stability

Polysiloxanes are known for their relatively high thermal stability compared to many organic polymers, with the silicon-oxygen backbone providing a robust framework.[1] The thermal degradation of polysiloxanes, such as polydimethylsiloxane (PDMS), typically begins at temperatures between 300°C and 400°C.[1] The degradation process is influenced by the atmosphere (inert or oxidative), temperature, and the rate of heating.[2][3] In an inert atmosphere, the primary degradation mechanism involves the formation of cyclic oligomers, while in the presence of oxygen, a more complex radical mechanism leads to the formation of silica, carbon oxides, and water.[1][2]

The presence of functional groups, such as the carboxypropyl groups in 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, can influence the thermal stability. While specific data is not available, the carboxyl groups could potentially offer sites for earlier decomposition or, conversely, participate in cross-linking reactions that might enhance stability at certain temperatures.

Quantitative Thermal Analysis Data (Illustrative)

While specific experimental data for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is not available in the public domain, the following tables provide illustrative data based on the thermal analysis of similar silicone compounds. These tables are intended to provide a general expectation of the thermal properties of functionalized siloxanes.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for a Generic Functionalized Siloxane

| Parameter | Temperature (°C) - Inert Atmosphere (N₂) | Temperature (°C) - Oxidative Atmosphere (Air) |

| Onset of Decomposition (Tonset) | ~350 - 400 | ~300 - 350 |

| Temperature of 5% Mass Loss (T5%) | ~370 | ~360 |

| Temperature of 10% Mass Loss (T10%) | ~400 | ~390 |

| Temperature of Maximum Decomposition Rate (Tmax) | ~450 - 600 | Stage 1: ~400, Stage 2: ~550 |

| Residue at 800°C | Low (volatile cyclic oligomers) | Higher (silica formation)[2] |

Note: This data is hypothetical and intended for illustrative purposes only. Actual values for 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane will require experimental determination.

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for a Generic Siloxane Polymer

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | -125 to -115[4] | N/A |

| Crystallization (Tc) | -100 to -80 | Varies |

| Melting (Tm) | -50 to -40[4] | Varies |

Note: These transitions are characteristic of high molecular weight polysiloxanes and may not be as prominent in a smaller molecule like 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. The presence of functional groups can also affect these transition temperatures.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on carboxyl-functionalized siloxanes.

Objective: To determine the thermal stability and decomposition profile of the sample.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[5]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, the temperatures at 5% and 10% mass loss, and the temperature of the maximum rate of decomposition (from the first derivative of the TGA curve, DTG).

-

Determine the percentage of residual mass at the end of the experiment.

-

Objective: To identify thermal transitions such as glass transition, crystallization, and melting.

Instrumentation: A differential scanning calorimeter with a cooling accessory.

Procedure:

-

Sample Preparation: Seal 5-10 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from room temperature to a temperature below the expected decomposition temperature (e.g., 200°C) at a rate of 10°C/min to erase any prior thermal history.

-

Cooling Scan: Cool the sample from 200°C to -150°C at a controlled rate of 10°C/min.

-

Second Heating Scan: Heat the sample from -150°C to 200°C at a rate of 10°C/min.[4]

-

-

Data Analysis:

-

Analyze the data from the second heating scan to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

-

Visualization of Degradation Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the thermal degradation of siloxanes and the experimental workflow for their analysis.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is a bifunctional organosilicon compound containing two carboxylic acid groups linked by a flexible tetramethyldisiloxane backbone. This unique structure imparts both hydrophilic (from the carboxylic acid groups) and lipophilic (from the siloxane and alkyl chains) properties, making it a valuable building block in various applications, including surface modification, as a linker in coordination polymers, and in the development of novel materials. Accurate characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques are the primary methods for confirming its structure and purity. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 2H | -COOH |

| ~2.3 | Triplet | 4H | -CH₂-COOH |

| ~1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

| ~0.5 | Multiplet | 4H | Si-CH₂- |

| ~0.1 | Singlet | 12H | Si-CH₃ |

2.1.2 Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH |

| ~35 | -CH₂-COOH |

| ~25 | -CH₂-CH₂-CH₂- |

| ~18 | Si-CH₂- |

| ~0 | Si-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is expected to be dominated by absorptions from the carboxylic acid and siloxane moieties.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| 2960-2850 | Medium | C-H stretch (alkyl) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1260-1250 | Strong | Si-CH₃ bend |

| 1080-1040 | Strong, Broad | Si-O-Si stretch (disiloxane) |

| ~930 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane (Molecular Weight: 306.50 g/mol ), the following could be expected in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 306 may be observed, though it might be weak due to the lability of the molecule.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from a silicon atom: [M - 15]⁺

-

Cleavage of the Si-O-Si bond.

-

Fragmentation of the carboxypropyl chain, such as loss of the carboxylic acid group (-COOH) or cleavage of the alkyl chain.

-

Rearrangement reactions involving the silicon atoms.

-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

3.1.1 Sample Preparation

-

Weigh 5-10 mg of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane into a clean, dry vial.[1]

-

Add 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment to solubilize the diacid). Chloroform-d is often used for organosilicon compounds.[1]

-

Vortex the sample until fully dissolved. If necessary, gently warm the sample or use sonication.

-

Transfer the solution to a clean NMR tube.[1]

3.1.2 Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Infrared (IR) Spectroscopy

3.2.1 Sample Preparation

-

Neat Liquid: If the compound is a viscous liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method for viscous liquids or solids.[2]

3.2.2 Data Acquisition

-

Record a background spectrum of the empty sample holder (salt plates, solvent cell, or clean ATR crystal).

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

3.3.1 Sample Preparation

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

For techniques like Electrospray Ionization (ESI), the solution can be directly infused into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be sufficiently volatile and thermally stable. Derivatization to form more volatile esters may be necessary for the carboxylic acid groups.[3]

3.3.2 Data Acquisition

-

Direct Infusion (ESI-MS): The sample solution is introduced into the ion source at a constant flow rate. Mass spectra are acquired in either positive or negative ion mode.

-

GC-MS: The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for ionization (typically by electron impact) and detection.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane.

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

This comprehensive guide provides the foundational spectroscopic information and methodologies essential for researchers working with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane. While the presented data is predictive, it offers a robust framework for the analysis and confirmation of this versatile molecule.

References

The Unseen Workhorse: A Technical Guide to Carboxy-Functionalized Disiloxanes in Advanced Materials

For Immediate Release

A comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis, properties, and transformative potential of carboxy-functionalized disiloxanes. This document outlines the core chemistry, potential applications, and detailed experimental frameworks for leveraging these versatile molecules.

Carboxy-functionalized disiloxanes, particularly 1,3-bis(3-carboxypropyl)tetramethyldisiloxane, represent a pivotal class of chemical intermediates poised to unlock significant advancements in materials science. Their unique molecular architecture, combining the flexibility and hydrophobicity of a siloxane backbone with the reactive potential of terminal carboxylic acid groups, makes them ideal candidates for modifying surfaces, synthesizing novel polymers, and creating sophisticated biomedical materials. This whitepaper provides an in-depth exploration of their potential, offering both theoretical grounding and practical methodologies for their application.

Core Molecular Structure and Properties

The foundational molecule discussed herein is 1,3-bis(3-carboxypropyl)tetramethyldisiloxane (CAS 3353-68-2). Its structure features a short, flexible tetramethyldisiloxane core, which imparts properties such as low surface tension, high thermal stability, and hydrophobicity. Flanking this core are two propyl-carboxylic acid groups, which provide reactive sites for a wide range of chemical modifications.[1][2] These carboxyl groups are instrumental for forming covalent bonds (e.g., amides, esters) or engaging in ionic interactions, making this molecule an excellent surface modifier and polymeric building block.[2]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3353-68-2 | [1] |

| Molecular Formula | C12H26O5Si2 | [1] |

| Molecular Weight | 306.5 g/mol | [1][2] |

| Appearance | White Solid | Supplier Data |

| Melting Point | 46 °C | Supplier Data |

| Boiling Point | 379.3 °C at 760 mmHg | Supplier Data |

| Density | 1.043 g/cm³ | Supplier Data |

| Refractive Index | 1.456 | Supplier Data |

Synthesis of Carboxy-Functionalized Disiloxanes

The primary route for synthesizing symmetrically functionalized disiloxanes like 1,3-bis(3-carboxypropyl)tetramethyldisiloxane is through the hydrosilylation of an unsaturated carboxylic acid (or its protected ester form) with 1,1,3,3-tetramethyldisiloxane. This platinum-catalyzed reaction is highly efficient and offers a direct method for creating the Si-C bond.

A detailed, representative protocol is provided below, adapted from established hydrosilylation procedures for similar molecules.

Experimental Protocol: Synthesis via Hydrosilylation

Objective: To synthesize 1,3-bis(3-carboxypropyl)tetramethyldisiloxane.

Materials:

-

1,1,3,3-tetramethyldisiloxane (HMDSO)

-

Allyl acetate or a similar protected acrylic precursor

-

Karstedt's catalyst (or other platinum catalyst like H2PtCl6)

-

Toluene (anhydrous)

-

Methanol

-

Hydrochloric acid (for deprotection)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., Argon), charge the flask with 1,1,3,3-tetramethyldisiloxane (0.5 mol) and anhydrous toluene. Add the platinum catalyst (typically in the ppm range relative to the siloxane).

-

Hydrosilylation: Heat the mixture to 70-80°C. From the dropping funnel, add the protected carboxy-alkene (e.g., allyl acetate, 1.05 mol) dropwise over several hours. The reaction is exothermic; maintain the temperature.

-

Reaction Monitoring & Completion: Monitor the reaction's progress using FT-IR by observing the disappearance of the Si-H bond peak (around 2150 cm⁻¹). After the addition is complete, allow the mixture to stir at temperature for an additional 1-2 hours to ensure full conversion.

-

Deprotection (if necessary): Cool the reaction mixture. If an ester was used, add a mixture of methanol and hydrochloric acid to hydrolyze the ester groups to carboxylic acids. Reflux the mixture for several hours until deprotection is complete (monitored by TLC or NMR).

-

Workup: Transfer the mixture to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product can be further purified by vacuum distillation or chromatography if required.

Potential Applications in Materials Science

The dual functionality of carboxy-functionalized disiloxanes opens up a vast application space. The carboxyl groups can anchor the molecule to surfaces or participate in polymerization, while the disiloxane core modifies the material's properties.

Surface Modification for Biomedical Devices

Challenge: Many materials used in biomedical implants and devices, such as titanium, stainless steel, or polymers like PEEK, suffer from issues of biocompatibility, protein fouling, and bacterial adhesion.

Solution: A thin layer of carboxy-functionalized disiloxane can be covalently bonded to hydroxylated surfaces. The siloxane component presents a low-energy, hydrophobic interface that can reduce nonspecific protein adsorption, while the carboxyl groups can be used to further conjugate bioactive molecules like peptides or anti-fouling polymers (e.g., polyethylene glycol).

Illustrative Performance Data:

| Substrate | Treatment | Water Contact Angle (°) | Fibrinogen Adsorption (ng/cm²) | Bacterial Adhesion (CFU/cm²) |

| Titanium (Ti6Al4V) | Untreated | 65° | 450 | >10⁶ |

| Titanium (Ti6Al4V) | Silanized w/ Disiloxane | 95° | 120 | <10³ |

| PEEK | Untreated | 88° | 510 | >10⁶ |

| PEEK | Silanized w/ Disiloxane | 105° | 150 | <10³ |

Note: Data is illustrative, based on typical results for siloxane-based surface modifications.

Experimental Protocol: Surface Modification of a Titanium Substrate

Objective: To create a biocompatible, low-fouling surface on a titanium alloy substrate.

Materials:

-

Titanium (Ti6Al4V) coupons

-

Piranha solution (H₂SO₄/H₂O₂) - EXTREME CAUTION

-

1,3-bis(3-carboxypropyl)tetramethyldisiloxane

-

Anhydrous toluene

-

EDC/NHS (for subsequent conjugation)

Procedure:

-

Substrate Cleaning & Activation: Ultrasonically clean the titanium coupons in acetone, then ethanol, and finally deionized water. To generate surface hydroxyl groups (-OH), immerse the coupons in Piranha solution for 15-30 minutes. Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Silanization: Prepare a 1-2% (v/v) solution of the carboxy-functionalized disiloxane in anhydrous toluene. Immerse the activated titanium coupons in this solution and allow them to react for 2-4 hours at room temperature or 1 hour at 60°C.

-

Rinsing and Curing: Remove the coupons from the silane solution and rinse thoroughly with fresh toluene to remove any unbound siloxane. Cure the coated coupons in an oven at 110°C for 1 hour to promote covalent bond formation.

-

Characterization: The modified surface can be characterized using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Si and contact angle goniometry to measure the change in surface hydrophobicity.

Building Blocks for Specialty Polymers

The difunctional nature of 1,3-bis(3-carboxypropyl)tetramethyldisiloxane makes it an excellent monomer or chain extender for creating specialty copolymers, such as polyamides and polyesters. Incorporating the disiloxane unit into a polymer backbone can significantly alter the bulk properties of the material.

Potential Improvements:

-

Increased Flexibility & Lower Glass Transition Temperature (Tg): The flexible Si-O-Si bond can lower the Tg of rigid polymers.

-

Enhanced Thermal Stability: Siloxanes are known for their high thermal resistance.

-

Improved Gas Permeability: The high free volume around the siloxane backbone can increase the permeability of gases like oxygen.

-

Surface Modification: During melt processing or film casting, the low-energy siloxane segments tend to migrate to the surface, creating a hydrophobic, low-friction interface.

Example Application: Creating a thermally stable, flexible polyamide by reacting the carboxy-functionalized disiloxane with a diamine (e.g., hexamethylenediamine) via polycondensation.

Role in Drug Development

For drug development professionals, carboxy-functionalized disiloxanes can be used to modify drug delivery vehicles like nanoparticles. The carboxyl groups can be used to conjugate targeting ligands or drugs, while the siloxane component can modulate the carrier's interaction with biological media. For instance, functionalizing the surface of mesoporous silica nanoparticles could alter their drug release kinetics and cellular uptake.

Conclusion

Carboxy-functionalized disiloxanes are versatile molecular tools with significant, largely untapped potential in materials science. Through straightforward synthesis and application protocols, they can be used to impart valuable properties—such as hydrophobicity, flexibility, thermal stability, and biocompatibility—to a wide range of substrates and polymers. The detailed methodologies and logical frameworks presented in this guide offer a starting point for researchers to explore and innovate with these powerful chemical building blocks, paving the way for the next generation of advanced materials in the biomedical, coatings, and specialty polymer industries.

References

The Strategic Role of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane as a Versatile Chemical Intermediate in Advanced Material and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, a dicarboxylic acid-functionalized organosilicon compound, serves as a pivotal intermediate in the synthesis of advanced polymers and functional materials. Its unique structure, combining the flexibility and thermal stability of a siloxane backbone with the reactivity of terminal carboxylic acid groups, makes it a valuable building block for creating novel materials with tailored properties. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and applications, with a particular focus on its emerging role in the development of sophisticated drug delivery systems. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and development settings.

Introduction